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Compound of Interest

Compound Name:
(3-Bromophenyl)methyl 2-

nitrobenzoate

Cat. No.: B5631247

Get Quote

Executive Summary
(3-Bromophenyl)methyl 2-nitrobenzoate (also known as 3-bromobenzyl 2-nitrobenzoate) is a

dual-functionalized ester scaffold characterized by two orthogonal reactive handles: a 3-

bromophenyl moiety capable of transition-metal-catalyzed cross-coupling, and a 2-

nitrobenzoate core serving as a precursor to anthranilic acid derivatives and nitrogenous

heterocycles.

This compound is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Diversity-

Oriented Synthesis (DOS). Its structural modularity allows researchers to elaborate the

"western" (nitro/amine) and "eastern" (bromo-aryl) sectors independently, making it an ideal

intermediate for synthesizing privileged pharmacophores such as quinazolinones,

benzodiazepines, and biaryl ethers.
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Property Data

IUPAC Name (3-Bromophenyl)methyl 2-nitrobenzoate

Common Name 3-Bromobenzyl 2-nitrobenzoate

CAS Number Not widely listed; Catalog ID dependent

Molecular Formula C₁₄H₁₀BrNO₄

Molecular Weight 336.14 g/mol

SMILES O=c1ccccc1C(=O)OCc2cccc(Br)c2

Predicted LogP ~4.2 (Highly Lipophilic)

H-Bond Donors/Acceptors 0 / 4

Rotatable Bonds 4

Physical State
Pale yellow crystalline solid or viscous oil (purity

dependent)

Synthesis & Manufacturing Protocol
The most robust synthesis utilizes a nucleophilic acyl substitution between 2-nitrobenzoyl

chloride and 3-bromobenzyl alcohol. This pathway avoids the harsh conditions of Fischer

esterification, preserving the nitro group integrity.

Standard Operating Procedure (SOP)
Reagents:

Substrate A: 2-Nitrobenzoyl chloride (1.1 equiv)

Substrate B: 3-Bromobenzyl alcohol (1.0 equiv)

Base: Triethylamine (TEA) or Pyridine (1.5 equiv)

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Solvent: Anhydrous Dichloromethane (DCM)
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Protocol:

Preparation: Dissolve 3-bromobenzyl alcohol (10 mmol) and TEA (15 mmol) in anhydrous

DCM (50 mL) under an inert nitrogen atmosphere. Cool to 0°C.

Activation: Add DMAP (1 mmol) to the solution.

Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (11 mmol) in DCM (10 mL) over

30 minutes. The exotherm must be controlled to keep

.

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.

Workup: Quench with saturated

(aq). Extract with DCM (

mL). Wash combined organics with 1M HCl (to remove excess pyridine/TEA), then brine.

Purification: Dry over

, concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column
chromatography (

, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95%

Reactivity Profile & Functional Logic
The utility of this scaffold lies in its orthogonal reactivity. The molecule possesses three distinct

zones for chemical modification, allowing for sequential elaboration without protecting group

manipulation.

Zone A: The Aryl Bromide (Cross-Coupling Handle)
The meta-bromo position is electronically deactivated but sterically accessible. It is an excellent

candidate for Pd-catalyzed C-C and C-N bond formation.
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

Buchwald-Hartwig Amination: Couples with primary/secondary amines to introduce solubility-

enhancing groups.

Zone B: The Nitro Group (Reducible Core)
The ortho-nitro group is a "masked" aniline.

Reduction:

,

, or

converts the nitro group to an amine (

).

Cyclization: The resulting amine is positioned perfectly to attack the ester carbonyl

(intramolecular aminolysis) or a downstream electrophile, facilitating the formation of

quinazolin-4(3H)-ones.

Zone C: The Benzylic Ester (Linker Stability)
Hydrolysis: Susceptible to base-mediated hydrolysis (

), releasing 3-bromobenzyl alcohol and 2-nitrobenzoic acid.

Benzylic Oxidation: The benzylic methylene can be oxidized to a ketone or ester cleavage

under oxidative radical conditions, though this is less common.
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Figure 1: Divergent synthesis map showing the three primary reactivity channels.

Applications in Drug Development
A. Scaffold for Privileged Structures
This compound is a precursor to Quinazolinones, a class of alkaloids with broad biological

activity (e.g., Methaqualone analogues, EGFR inhibitors).

Mechanism: Reduction of the nitro group yields an amine. Subsequent reaction with an

orthoformate or aldehyde followed by oxidative cyclization incorporates the benzylic amine

nitrogen into the ring system.

B. PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the 3-bromobenzyl group can serve as a rigid

linker attachment point. The bromo-group allows for the "click" attachment of an E3 ligase

ligand, while the benzoate ester can be hydrolyzed to attach the Warhead ligand.

C. Fragment-Based Screening
Due to its moderate molecular weight (336 Da) and high lipophilicity, it serves as a "fragment

growth" vector. The bromine atom provides a distinct X-ray crystallographic signature

(anomalous scattering), aiding in structural biology studies when bound to protein targets.

Safety & Handling (MSDS Summary)
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Hazard Class Description Precaution

Acute Toxicity
Potentially harmful if

swallowed or inhaled.

Use full PPE (Gloves,

Goggles, Lab Coat).

Skin/Eye Irritant
Benzoate esters can cause

contact dermatitis.

Wash immediately with soap

and water upon contact.

Reactivity

Nitro compounds can be

shock-sensitive if heated under

confinement (low risk for this

specific ester).

Avoid high heat (>150°C)

without solvent.

Storage

Moisture sensitive (ester

hydrolysis). Light sensitive

(slow degradation).

Store at 2–8°C, under Argon,

in amber vials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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